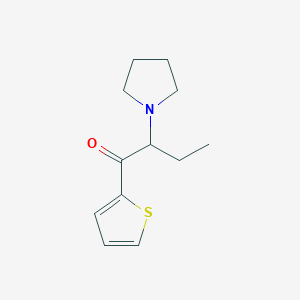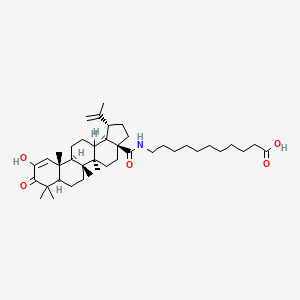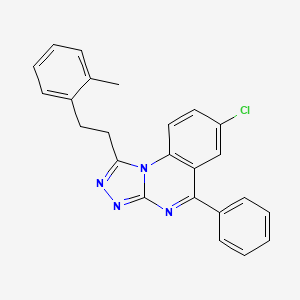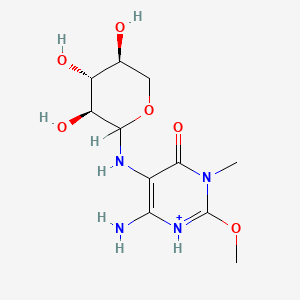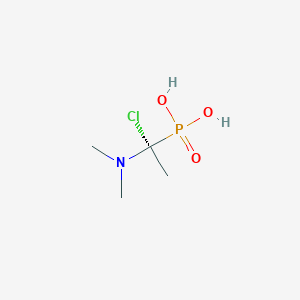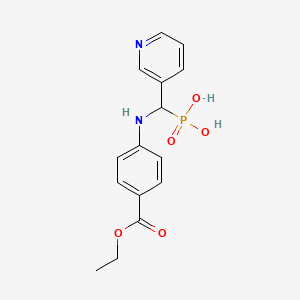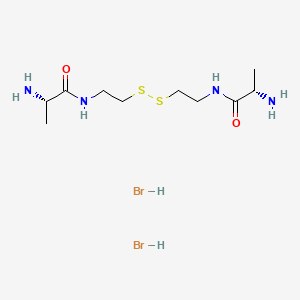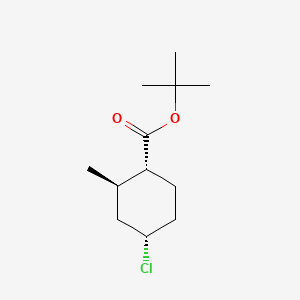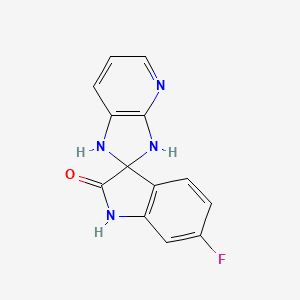
1,3-Dihydro-6'-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3'-(3H)indol)-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the spiro linkage: This step involves the formation of the spiro center, often through a nucleophilic substitution or cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spiro compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spiroimidazoles: Compounds with a spiro linkage involving an imidazole moiety.
Fluorinated Spiro Compounds: Compounds with a spiro linkage and fluorine atom.
Uniqueness
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of a spiro linkage, imidazo[4,5-b]pyridine core, and fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
93500-51-7 |
|---|---|
Fórmula molecular |
C13H9FN4O |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
6'-fluorospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C13H9FN4O/c14-7-3-4-8-10(6-7)16-12(19)13(8)17-9-2-1-5-15-11(9)18-13/h1-6,17H,(H,15,18)(H,16,19) |
Clave InChI |
KCGNTCWMWZJFPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC3(N2)C4=C(C=C(C=C4)F)NC3=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


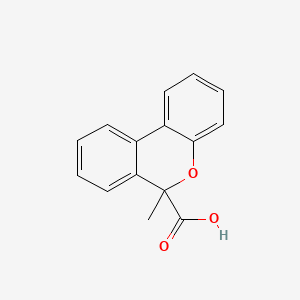


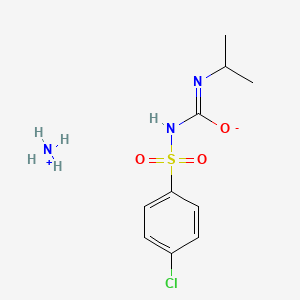
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
